5-Bromo-3-formyl-1H-indole-2-carboxylic acid is an organic compound with the molecular formula C10H7BrN2O3 and a molecular weight of approximately 268.07 g/mol. It features a bromine atom at the fifth position of the indole ring, a formyl group at the third position, and a carboxylic acid group at the second position. This compound is characterized by its unique indole structure, which is known for its presence in many biologically active natural products and pharmaceuticals. The compound's CAS number is 1082193-05-2, and it is commonly utilized in various chemical syntheses and biological studies .
These reactions highlight the compound's versatility in synthetic organic chemistry .
Research indicates that 5-bromo-3-formyl-1H-indole-2-carboxylic acid exhibits notable biological activities. It has been studied for its potential anti-cancer properties, particularly against various cancer cell lines. The indole moiety is known for its role in modulating biological pathways, including those involved in apoptosis and cell proliferation. Additionally, compounds with similar structures have shown antimicrobial and anti-inflammatory activities, suggesting that this compound may also possess such properties .
Several synthesis methods have been reported for 5-bromo-3-formyl-1H-indole-2-carboxylic acid:
These methods allow for the efficient synthesis of the compound while preserving its functional groups .
5-Bromo-3-formyl-1H-indole-2-carboxylic acid finds applications in various fields:
The compound’s unique structure allows it to be a valuable tool in both synthetic and medicinal chemistry .
Interaction studies involving 5-bromo-3-formyl-1H-indole-2-carboxylic acid focus on its binding affinity to various biological targets. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways. Further research is needed to elucidate these interactions fully and their implications for therapeutic applications. These studies are crucial for understanding how this compound can be utilized effectively in drug design .
Several compounds share structural similarities with 5-bromo-3-formyl-1H-indole-2-carboxylic acid, including:
Compound Name | Unique Features |
---|---|
5-Bromo-3-formyl-1H-indole-2-carboxylic acid | Contains both formyl and carboxylic acid groups |
Indole-3-carboxylic Acid | Lacks halogen substitution |
5-Bromoindole | No carboxylic or formyl groups |
Ethyl 5-bromoindole-2-carboxylate | Ester derivative with different reactivity |
This comparison illustrates how 5-bromo-3-formyl-1H-indole-2-carboxylic acid stands out due to its combination of functional groups, enhancing its reactivity and potential biological activity compared to similar compounds .